molecular formula C10H12F3N B12980732 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Cat. No.: B12980732
M. Wt: 203.20 g/mol
InChI Key: WPVYEJLVNSCTGU-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is an organic compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)-2-fluorobenzene and propan-1-amine.

    Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where the amine group of propan-1-amine reacts with the halogenated aromatic compound under basic conditions. Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as nitro or alkyl groups are introduced using reagents like nitric acid or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, alkyl halides for alkylation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of nitro or alkyl groups on the aromatic ring.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)propan-1-amine: Lacks the difluoromethyl group, resulting in different chemical properties and biological activities.

    1-(4-(Trifluoromethyl)phenyl)propan-1-amine: Contains a trifluoromethyl group instead of difluoromethyl, leading to variations in reactivity and potency.

Uniqueness: 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct electronic and steric effects. These features enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3

InChI Key

WPVYEJLVNSCTGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

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